molecular formula C9H7F3N2 B13154044 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13154044
M. Wt: 200.16 g/mol
InChI Key: PQZCMUOOUBTMFH-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical scaffold of high interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure used in the development of potent enzyme inhibitors . Research indicates that substitutions at the 5-position of this scaffold are often well-tolerated and can lead to highly active compounds by interacting with hydrophobic pockets in enzyme binding sites . This compound is closely related to analogs that have demonstrated significant pharmacological activities. For instance, pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered a therapeutic target for chronic inflammatory lung diseases such as COPD and cystic fibrosis . Other research has shown that this scaffold can be utilized to develop selective inhibitors of phosphodiesterase 4B (PDE4B), a promising target for central nervous system (CNS) and inflammatory diseases . Furthermore, derivatives have been designed as potent fibroblast growth factor receptor (FGFR) inhibitors, representing a attractive strategy for cancer therapy . The presence of both the methyl and trifluoromethyl groups on the core structure makes this compound a valuable and versatile building block for further chemical exploration and optimization in these and other therapeutic areas. This product is intended for research purposes only.

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H7F3N2/c1-5-3-13-8-7(5)2-6(4-14-8)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

PQZCMUOOUBTMFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods, including cyclization reactions. One common approach involves the reaction of 3-bromo-2-nitropyridine with butyl lithium followed by cyclization to yield the desired compound. This process typically requires specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.
  • Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride in anhydrous ether.
  • Substitution : The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include:

Data Table Example (Hypothetical)

Reaction Type Reagents Conditions Yield
Oxidation Potassium permanganate Acidic medium 70%
Reduction Lithium aluminum hydride Anhydrous ether 80%
Substitution Sodium methoxide Methanol 60%

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Compound Name Substituents Molecular Weight Biological Activity (IC₅₀/Kᵢ) Key Properties
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 3-CH₃, 5-CF₃ 216.16 MAPKK12 IC₅₀ = 303 nM; Kᵢ = 3.7–4.0 High ligand efficiency; pan-FGFR inhibition
3-Fluoro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 3-F, 5-CF₃ 220.14 MAPKK12 IC₅₀ = 2800 nM; Kᵢ = 96.0 Reduced potency due to larger halogen
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 5-CF₃ 265.03 N/A Used as synthetic intermediate
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 3-I, 5-CF₃ 312.03 N/A Bulkier substituent limits bioavailability
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Unsubstituted core, 5-CF₃ 188.15 FGFR1–4 IC₅₀ = 7–712 nM (derivatives) Parent compound for derivatization

Key Observations:

Substituent Effects on Potency :

  • The 3-methyl analog exhibits superior inhibitory activity (IC₅₀ = 303 nM) compared to the 3-fluoro derivative (IC₅₀ = 2800 nM), highlighting the importance of steric compatibility over electronegativity in kinase binding .
  • Halogenation at position 3 (e.g., iodo or bromo) reduces activity due to increased steric hindrance and molecular weight .

Role of the Trifluoromethyl Group :

  • The 5-CF₃ group is conserved across analogs for its ability to enhance metabolic stability and hydrophobic interactions. For example, compound 4h (a derivative of the parent 5-CF₃ scaffold) shows pan-FGFR inhibition with IC₅₀ values as low as 7 nM for FGFR1 .

Key Observations:

  • Synthetic Flexibility : The 5-CF₃ core allows modular derivatization. For instance, methyl or halide groups are introduced via aldehyde condensations or electrophilic substitutions .

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